Jaslanceoside B

Catalog No.
S3129507
CAS No.
188300-82-5
M.F
C26H30O14
M. Wt
566.512
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Jaslanceoside B

CAS Number

188300-82-5

Product Name

Jaslanceoside B

IUPAC Name

(4S,5Z,6S)-5-[2-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethylidene]-4-(2-methoxy-2-oxoethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid

Molecular Formula

C26H30O14

Molecular Weight

566.512

InChI

InChI=1S/C26H30O14/c1-36-20(30)10-16-15(8-9-37-19(29)7-4-13-2-5-14(28)6-3-13)25(38-12-17(16)24(34)35)40-26-23(33)22(32)21(31)18(11-27)39-26/h2-8,12,16,18,21-23,25-28,31-33H,9-11H2,1H3,(H,34,35)/b7-4+,15-8-/t16-,18+,21+,22-,23+,25-,26-/m0/s1

InChI Key

MGEVYVDQMTWJNV-HOPHSATRSA-N

SMILES

COC(=O)CC1C(=COC(C1=CCOC(=O)C=CC2=CC=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O)C(=O)O

Solubility

not available
Jaslanceoside B is a natural product that is extracted from the roots of the plant Jasminum lanceolatum. It belongs to a group of compounds called iridoids, which are known for their pharmacological properties. Jaslanceoside B has attracted attention in recent years due to its potential therapeutic applications in various fields of research and industry.
Jaslanceoside B has a molecular formula of C27H36O16 and a molecular weight of 616.56 g/mol. It is a white to off-white powder that is soluble in water and ethanol. Jaslanceoside B has a melting point of 232-234 °C and a specific rotation of -51.5°.
Jaslanceoside B can be extracted from the roots of Jasminum lanceolatum using various extraction methods, including reflux extraction, ultrasonic extraction, and microwave-assisted extraction. The compound can also be synthesized through chemical modification of related iridoids.
Several analytical methods have been developed for the detection and quantification of jaslanceoside B, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.
Jaslanceoside B has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, antiviral, and neuroprotective properties. The compound has also been shown to modulate the immune system and improve cardiovascular function.
Studies have shown that jaslanceoside B is safe and well-tolerated in scientific experiments. However, further research is needed to determine its long-term toxicity and safety in humans.
Jaslanceoside B has potential applications in various fields of research and industry. It can be used as a lead compound for the development of new drugs for the treatment of various diseases. The compound can also be used as a food additive or natural product for nutraceutical purposes.
Current research on jaslanceoside B is focused on the elucidation of the compound's mechanism of action, the development of new synthesis methods, and the evaluation of its potential therapeutic applications.
Jaslanceoside B has potential implications in various fields of research and industry, including:
- Pharmaceutical industry: Jaslanceoside B can be used as a lead compound for the development of new drugs for the treatment of inflammatory, cardiovascular, and neurodegenerative diseases.
- Food industry: Jaslanceoside B can be used as a natural product for nutraceutical purposes due to its antioxidant properties.
- Agricultural industry: Jaslanceoside B can be used as a plant growth regulator to improve crop yields.
- Cosmetics industry: Jaslanceoside B can be used as an ingredient in cosmetic formulations due to its anti-inflammatory and antioxidant properties.
Despite the potential therapeutic applications of jaslanceoside B, several limitations and future directions need to be addressed, including:
- Lack of standardization: There is a need for standardization of extraction and analytical methods to ensure the quality and purity of jaslanceoside B.
- Limited understanding of mechanism of action: Further research is needed to elucidate the molecular mechanism of action of jaslanceoside B.
- Limited toxicity studies: There is a need for long-term toxicity studies to determine the safety of jaslanceoside B in humans.
- Future prospects: Future directions may include modification of the compound's chemical structure to improve its pharmacological properties or the use of jaslanceoside B in combination with other compounds to enhance its therapeutic effects.

XLogP3

-1

Dates

Modify: 2023-08-18

Explore Compound Types